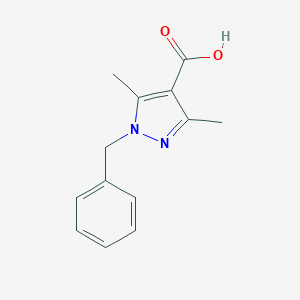

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-12(13(16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQWUFSHKRRJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385109 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108444-25-3 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. It details a proposed synthetic pathway, experimental protocols for its synthesis and analysis, and discusses its significant role as a key intermediate in the development of potent antiproliferative agents targeting the mTORC1 signaling pathway. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Properties of this compound

This compound is a pyrazole derivative with a molecular formula of C13H14N2O2. Its core structure consists of a pyrazole ring substituted with a benzyl group at the N1 position, two methyl groups at the C3 and C5 positions, and a carboxylic acid group at the C4 position.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 108444-25-3 |

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.27 g/mol |

| Melting Point | 115-116 °C |

| Physical Form | Powder |

Safety Information

The compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. Appropriate personal protective equipment should be used when handling this chemical.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in a single source. However, based on established methods for the synthesis of pyrazole-4-carboxylic acids, a two-step synthetic route is proposed. This involves the initial synthesis of the corresponding ethyl ester followed by its hydrolysis.

Proposed Synthetic Pathway

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

This procedure is adapted from general methods for pyrazole synthesis from β-ketoesters and hydrazines.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1 equivalent) and absolute ethanol.

-

Addition of Reagents: While stirring, add benzylhydrazine (1 equivalent) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl ester.

Step 2: Hydrolysis to this compound

This procedure is a standard ester hydrolysis.

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Addition of Base: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid (e.g., 2M HCl) until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Biological Significance and Role in Drug Discovery

While direct biological activity data for this compound is limited, its primary significance lies in its role as a crucial building block for the synthesis of biologically active molecules.

Precursor to mTORC1 Inhibitors

This carboxylic acid is a key starting material for the synthesis of a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These derivatives have demonstrated potent antiproliferative activity against cancer cell lines and have been shown to modulate the mTORC1 signaling pathway.

Figure 2: Role as a precursor to mTORC1 inhibitors.

The mTORC1 Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its signaling pathway is often dysregulated in cancer, making it an attractive target for drug development. The benzamide derivatives of this compound have been shown to inhibit mTORC1 activity.

Figure 3: Simplified mTORC1 signaling pathway.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds targeting cell proliferation and mTORC1 activity.

Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mTORC1 Kinase Activity Assay (In Vitro)

-

Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex (e.g., Raptor).

-

Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase buffer containing a known substrate (e.g., recombinant 4E-BP1) and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

Quantification: Quantify the band intensity to determine the level of mTORC1 kinase activity.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its role as a precursor to potent mTORC1 inhibitors highlights its importance in the development of novel anticancer therapeutics. This technical guide provides a comprehensive resource for researchers interested in the synthesis, properties, and biological applications of this compound and its derivatives. Further investigation into the direct biological effects of the carboxylic acid itself may reveal additional therapeutic potential.

"1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" CAS number

An In-depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured and accessible format.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The core structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with a benzyl group at the N1 position, two methyl groups at C3 and C5, and a carboxylic acid group at the C4 position.

CAS Number : 108444-25-3[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 115-116 °C | [1] |

| Physical Form | Powder | [1] |

| InChI Key | QBQWUFSHKRRJPB-UHFFFAOYSA-N | [1] |

Safety Information

The compound is associated with the following hazard statements:

-

H302 : Harmful if swallowed.

-

H319 : Causes serious eye irritation.

Precautionary statements include P264, P270, P280, P301+P312, P305+P351+P338, P330, P337+P313, and P501.[1]

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-carboxylic acids typically involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

General Synthesis Workflow

A plausible synthetic route for this compound is outlined below. This process is adapted from general methods for synthesizing substituted pyrazoles.[2][3]

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of the β-ketoester intermediate. Ethyl acetoacetate is reacted with acetic anhydride in the presence of a catalyst to form ethyl 2-acetyl-3-oxobutanoate. This step introduces the necessary carbon framework.

-

Step 2: Cyclocondensation. The resulting β-dicarbonyl intermediate is reacted with benzylhydrazine in a suitable solvent such as ethanol. The mixture is typically refluxed to drive the condensation and subsequent cyclization reaction, which forms the pyrazole ring.

-

Step 3: Hydrolysis. The ethyl ester of the pyrazole derivative is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid to precipitate the final product.

-

Step 4: Purification. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Biological Activity and Signaling Pathways

While specific biological data for the title compound is limited in the public domain, derivatives, particularly N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have shown significant biological activity. These derivatives have been investigated for their antiproliferative effects and their role as modulators of key cellular pathways.[4][5]

Antiproliferative Activity

Derivatives of this compound have demonstrated potent antiproliferative activity, notably in pancreatic cancer cell lines such as MIA PaCa-2.[4] The core structure is considered a valuable scaffold for the development of novel anticancer agents. The pyrazole nucleus is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[6][7]

Modulation of mTORC1 and Autophagy

Selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been shown to modulate the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway and the process of autophagy.[4][5]

-

mTORC1 Inhibition : These compounds can reduce mTORC1 activity.

-

Autophagy Modulation : They have been observed to increase basal autophagy while impairing autophagic flux under starvation conditions. This dual activity suggests a novel mechanism of action that disrupts cellular homeostasis in cancer cells.[4]

The diagram below illustrates the relationship between the mTORC1 pathway and autophagy, and the putative point of intervention by these pyrazole derivatives.

Caption: Simplified mTORC1 signaling pathway and its regulation of autophagy, with putative inhibition by pyrazole derivatives.

Conclusion

This compound serves as a key chemical entity and a foundational scaffold for the development of pharmacologically active molecules. Its derivatives have shown promise as antiproliferative agents through the modulation of critical cellular pathways like mTORC1 and autophagy. The synthetic accessibility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of new therapeutic agents. Further research into this compound and its analogues is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | 108444-25-3 [sigmaaldrich.com]

- 2. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. meddocsonline.org [meddocsonline.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on established chemical principles for the formation of the pyrazole core, followed by functional group manipulation. This document outlines the theoretical basis, experimental protocols, and key data points for this synthetic route.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds that are prominently featured in a wide array of pharmaceuticals and agrochemicals due to their diverse biological activities. The target molecule, this compound (CAS No. 108444-25-3), possesses a scaffold that is of significant interest for further chemical modification and biological screening. This guide details a reliable two-step synthesis pathway, commencing with the formation of a pyrazole ester intermediate via a Knorr-type pyrazole synthesis, followed by hydrolysis to yield the final carboxylic acid.

Synthesis Pathway Overview

The most common and efficient synthesis of 1,3,5-substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of the title compound, a suitable precursor is ethyl 2-acetyl-3-oxobutanoate, which reacts with benzylhydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to the carboxylic acid.

The overall reaction scheme is as follows:

Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

Ethyl 2-acetyl-3-oxobutanoate reacts with benzylhydrazine in a cyclocondensation reaction. The reaction is typically carried out in a protic solvent such as ethanol and may be catalyzed by a small amount of acid.

Step 2: Hydrolysis to this compound

The ethyl ester from Step 1 is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous/organic solvent system, followed by acidification.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Benzylhydrazine dihydrochloride

-

Ethanol

-

Triethylamine

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol, add benzylhydrazine dihydrochloride (1.05 eq).

-

Cool the mixture in an ice bath and add triethylamine (2.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate as an oil or low-melting solid.

Step 2: Hydrolysis to this compound

Materials:

-

Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

-

Ethanol

-

Sodium hydroxide (aqueous solution, e.g., 2 M)

-

Hydrochloric acid (aqueous solution, e.g., 2 M)

-

Deionized water

Procedure:

-

Dissolve ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.

-

Add an excess of aqueous sodium hydroxide solution (e.g., 3-4 eq of NaOH).

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield this compound as a white to off-white solid. The melting point of the product is reported to be 115-116 °C.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | C₁₅H₁₈N₂O₂ | 258.32 | 75-85 | Oil/Low-melting solid |

| This compound | C₁₃H₁₄N₂O₂ | 230.27 | 85-95 | Solid |

Table 1: Product Information and Typical Yields

| Parameter | Step 1: Ester Formation | Step 2: Hydrolysis |

| Solvent | Ethanol | Ethanol/Water |

| Temperature (°C) | 78 (Reflux) | 78 (Reflux) |

| Reaction Time (h) | 4-6 | 2-4 |

| Purification | Column Chromatography | Recrystallization/Precipitation |

Table 2: Typical Reaction Conditions

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of the heterocyclic compound, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Molecular Structure and Chemical Properties

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.[1] This core is substituted with two methyl groups at positions 3 and 5, a benzyl group at position 1 of the nitrogen, and a carboxylic acid group at position 4.

The molecular formula for this compound is C₁₃H₁₄N₂O₂. A summary of its key chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 108444-25-3 | |

| Molecular Weight | 230.27 g/mol | |

| Melting Point | 115-116 °C | |

| IUPAC Name | This compound | |

| InChI Key | QBQWUFSHKRRJPB-UHFFFAOYSA-N |

Synthesis of this compound

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

This step would likely follow a general procedure for the synthesis of substituted pyrazoles, which often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. A general method for preparing similar pyrazole esters has been described.[2][3]

Step 2: Hydrolysis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

The ethyl ester precursor would then be hydrolyzed to the carboxylic acid. A general procedure for the hydrolysis of ethyl pyrazole-4-carboxylates using a base, such as potassium hydroxide, followed by acidification is a common and effective method.[4][5]

Disclaimer: This is a proposed synthetic pathway based on established chemical principles for related compounds. Researchers should conduct their own optimization and characterization to verify the procedure.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound is not available in the reviewed literature. However, representative data for the closely related precursor, 1-benzyl-3,5-dimethyl-1H-pyrazole , is available and can provide insight into the expected spectral features of the target molecule.[6]

Table 2: Spectroscopic Data for the Related Compound: 1-benzyl-3,5-dimethyl-1H-pyrazole [6]

| Spectroscopic Technique | Data |

| ¹H NMR (200 MHz, CDCl₃) | δ: 7.28-7.15 (m, 3H), 7.02 (d, 2H, J = 7.32), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) |

| ¹³C NMR (50 MHz, CDCl₃) | δ: 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 |

| Mass Spectrometry (ESI) | m/z = 187.16 [M+H]⁺ |

It is important to note that the addition of a carboxylic acid group at the 4-position of the pyrazole ring in the target molecule would lead to significant changes in the NMR spectra, particularly the disappearance of the pyrazole C4-H proton signal and the appearance of a carboxylic acid proton signal, as well as shifts in the adjacent carbon signals in the ¹³C NMR spectrum. The mass spectrum would also show a molecular ion peak corresponding to the higher molecular weight of the carboxylic acid.

Biological Activity and Relevance in Drug Development

While direct biological activity data for this compound is limited, derivatives of this compound have shown significant potential in the context of cancer research and drug development.

Specifically, a series of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been synthesized and evaluated for their antiproliferative activity. These compounds have been identified as modulators of the mTORC1 signaling pathway and autophagy .[7]

Modulation of the mTORC1 Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[8][9] The mTORC1 complex is a key component of this pathway and is often dysregulated in cancer.[9] Inhibition of the mTORC1 pathway is a validated strategy in cancer therapy. Pyrazole derivatives have been investigated as mTOR inhibitors.[7][10] The N-benzyl-3,5-dimethyl-1H-pyrazole scaffold appears to be a promising starting point for the development of novel mTORC1 inhibitors.

Induction of Autophagy

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis.[11][12][13] It can act as a tumor suppressor mechanism, and its modulation is a target for cancer therapy. The mTORC1 pathway is a negative regulator of autophagy; therefore, inhibitors of mTORC1 can induce autophagy.[14] The ability of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides to modulate autophagy further highlights the therapeutic potential of this chemical scaffold.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. While detailed synthetic and spectroscopic data for this specific compound are not yet widely published, the biological activity of its close derivatives as mTORC1 inhibitors and autophagy modulators underscores the potential of this chemical scaffold. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic applications, particularly in the field of oncology. This technical guide provides a foundational understanding to support such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Research into mTOR Inhibitors [mdpi.com]

- 9. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

Spectroscopic and Synthetic Profile of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid . Given the limited availability of a complete, unified dataset in peer-reviewed literature, this document compiles available data, offers predicted spectroscopic values based on analogous structures, and outlines a plausible synthetic route. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a pyrazole derivative featuring a benzyl group at the N1 position and two methyl groups at the C3 and C5 positions of the pyrazole ring, with a carboxylic acid moiety at the C4 position. The presence of the carboxylic acid group imparts acidic properties and potential for various chemical modifications, while the benzyl and dimethyl substitutions influence its lipophilicity and steric profile.

| Property | Value | Source |

| CAS Number | 108444-25-3 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.27 g/mol | |

| Melting Point | 115-116 °C | |

| IUPAC Name | This compound |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is based on the analysis of similar pyrazole derivatives. The chemical shifts are referenced to TMS (tetramethylsilane).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11-13 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift. |

| ~7.20-7.40 | Multiplet | 5H | Ar-H (benzyl) | The five protons of the phenyl ring of the benzyl group are expected to appear in this region. |

| ~5.30 | Singlet | 2H | CH₂ (benzyl) | The two protons of the benzylic methylene group. |

| ~2.50 | Singlet | 3H | CH₃ (C5) | Methyl group at the 5-position of the pyrazole ring. |

| ~2.30 | Singlet | 3H | CH₃ (C3) | Methyl group at the 3-position of the pyrazole ring. |

Note: While some patent literature mentions this compound, the provided ¹H NMR data appears to correspond to a downstream product and is therefore not included here as a direct representation of the carboxylic acid's spectrum.[2][3]

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR chemical shifts are based on known data for substituted pyrazoles and carboxylic acids.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165-170 | C=O (carboxylic acid) | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

| ~148 | C5 (pyrazole) | Carbon at the 5-position of the pyrazole ring. |

| ~140 | C3 (pyrazole) | Carbon at the 3-position of the pyrazole ring. |

| ~137 | C (ipso, benzyl) | The ipso-carbon of the phenyl ring connected to the methylene group. |

| ~129 | CH (para, benzyl) | The para-carbon of the phenyl ring. |

| ~128 | CH (ortho, benzyl) | The ortho-carbons of the phenyl ring. |

| ~127 | CH (meta, benzyl) | The meta-carbons of the phenyl ring. |

| ~110 | C4 (pyrazole) | The carbon at the 4-position of the pyrazole ring, attached to the carboxylic acid. |

| ~50 | CH₂ (benzyl) | The benzylic methylene carbon. |

| ~14 | CH₃ (C5) | Methyl carbon at the 5-position. |

| ~12 | CH₃ (C3) | Methyl carbon at the 3-position. |

Infrared (IR) Spectroscopy (Predicted)

The predicted characteristic IR absorption bands are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~1200 | Medium | O-H bend (carboxylic acid) |

| 700-750 and 690-710 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (Predicted)

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 230 | [M]⁺, Molecular ion |

| 185 | [M - COOH]⁺, Loss of the carboxylic acid group |

| 91 | [C₇H₇]⁺, Tropylium ion (from benzyl group fragmentation) |

Experimental Protocols

Proposed Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

-

Synthesis of Ethyl 2-acetyl-3-oxobutanoate: This starting material can be synthesized through the acylation of ethyl acetoacetate.

-

Cyclization Reaction:

-

To a solution of ethyl 2-acetyl-3-oxobutanoate in a suitable solvent such as ethanol, add an equimolar amount of benzylhydrazine.

-

The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Hydrolysis to this compound

-

Saponification:

-

Dissolve the synthesized ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester (typically monitored by TLC).

-

-

Acidification and Isolation:

-

After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified with a dilute mineral acid (e.g., HCl) until the product precipitates.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Biological Context and Potential Applications

While specific biological data for this compound is scarce in publicly accessible literature, pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural motifs present in the title compound suggest it may be a candidate for investigation in these areas. For instance, some pyrazole-4-carboxylic acid derivatives have been explored for their potential as inhibitors of various enzymes. The title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Given the mention of this compound as a starting material in patents related to Sphingosine 1-phosphate receptor-2 (S1P₂) antagonists, it is plausible that this chemical entity is being explored as a building block for modulators of this pathway, which is implicated in fibrosis and pathological angiogenesis.[2][3] However, no direct activity of the title compound itself on this pathway has been reported.

This technical guide provides a foundational understanding of this compound, which should aid researchers in its synthesis, characterization, and further exploration for potential therapeutic applications.

References

- 1. CAS 108444-25-3: 1-BENZYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBO… [cymitquimica.com]

- 2. EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof - Google Patents [patents.google.com]

- 3. US20200407339A1 - Pyridinone- and pyridazinone-based compounds and uses thereof - Google Patents [patents.google.com]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of complete, experimentally published spectra for this specific compound, this guide utilizes predicted NMR data, corroborated by spectral data from structurally analogous compounds, to offer a detailed characterization.

Molecular Structure and Atom Numbering

The structural formula and atom numbering for this compound are presented below. This numbering scheme is used for the assignment of NMR signals.

Figure 1. Molecular structure of this compound.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Carboxylic Acid) | ~12.0 - 13.0 | Singlet (broad) | 1H |

| H2', H6' (Aromatic) | ~7.20 - 7.40 | Multiplet | 2H |

| H3', H4', H5' (Aromatic) | ~7.20 - 7.40 | Multiplet | 3H |

| H10 (Benzylic CH₂) | ~5.30 | Singlet | 2H |

| H8 (Methyl) | ~2.50 | Singlet | 3H |

| H9 (Methyl) | ~2.40 | Singlet | 3H |

¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound is detailed in the following table. Chemical shifts (δ) are reported in ppm relative to TMS.

| Assignment | Chemical Shift (δ, ppm) |

| C12 (Carboxylic Acid) | ~165.0 |

| C5 (Pyrazole) | ~148.0 |

| C3 (Pyrazole) | ~140.0 |

| C1' (Aromatic) | ~137.0 |

| C2', C6' (Aromatic) | ~129.0 |

| C4' (Aromatic) | ~128.0 |

| C3', C5' (Aromatic) | ~127.0 |

| C4 (Pyrazole) | ~110.0 |

| C10 (Benzylic CH₂) | ~52.0 |

| C8 (Methyl) | ~14.0 |

| C9 (Methyl) | ~11.0 |

Experimental Protocol

The following provides a general methodology for the acquisition of NMR spectra for pyrazole carboxylic acid derivatives.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.

-

Commonly used solvents for pyrazole carboxylic acids include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for assigning the NMR signals to the molecular structure.

Figure 2. Workflow for NMR-based structure elucidation.

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents. The incorporation of a carboxylic acid moiety, along with other functional groups, has led to the development of derivatives with a broad spectrum of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways. This technical guide provides an in-depth overview of the biological activities of pyrazole carboxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Numerous pyrazole carboxylic acid derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the components of the PI3K/Akt/mTOR pathway.[4][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazole carboxylic acid derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 3e | HepG2 (Liver) | - | [7] |

| Pyrazole Derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | |

| Pyrazole Derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | |

| Pyrazole Derivative 43 | MCF7 (Breast) | 0.25 | |

| Pyrazole Derivative 53 | HepG2 (Liver) | 15.98 | |

| Pyrazole Derivative 54 | HepG2 (Liver) | 13.85 | |

| Pyrazole Derivative 59 | HepG2 (Liver) | 2 | |

| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [8] |

| Ferrocene-pyrazole hybrid 47c | HL60 (Leukemia) | 6.81 | [8] |

| Quinolin-2(1H)-one-based pyrazole 34d | HeLa (Cervical) | 10.41 ± 0.217 | [8] |

| Quinolin-2(1H)-one-based pyrazole 34d | DU-145 (Prostate) | 10.77 ± 0.124 | [8] |

| Pyrazolyl hydroxamic acid derivative 43m | A549 (Lung) | 14 | [8] |

| Pyrazolyl hydroxamic acid derivative 43m | CAKI-I (Renal) | 17 | [8] |

| Pyrazolyl hydroxamic acid derivative 43m | HeLa (Cervical) | 19 | [8] |

Key Signaling Pathways in Cancer

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10] Pyrazole carboxylic acid derivatives can inhibit VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[11][12]

Caption: VEGFR-2 signaling pathway and its inhibition.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival.[13][14] Its aberrant activation is a common feature in many cancers. Pyrazole carboxylic acid derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and suppression of tumor growth.[15][16]

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[3][17] Their mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole carboxylic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [17] |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [17] |

| Pyrazole Derivative 2 | Aspergillus niger | 1 | [17] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria | 62.5-125 | [8] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9-7.8 | [8] |

| Pyrazole-thiazole hybrid 10 | Bacteria | 1.9-3.9 | [3] |

| Imidazo-pyridine substituted pyrazole 18 | Bacteria | <1 | [3] |

| Benzofuran substituted pyrazole 20 | Klebsiella pneumoniae | 3.91 | [3] |

| Benzofuran substituted pyrazole 20 | Staphylococcus aureus | 7.81 | [3] |

| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 | [3] |

| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [1] |

Anti-inflammatory Activity

Certain pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18][19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[20]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole carboxylic acid derivatives, measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

| Compound/Derivative | Edema Inhibition (%) | Reference |

| Pyrazole-pyridazine hybrid 6f | - | [21] |

| Pyrazole-pyridazine hybrid 5f | - | [21] |

| 1,5-diphenyl pyrazole 2 | - | [18] |

| 1,5-diphenyl pyrazole 3 | - | [18] |

| Pyrazole derivative 9 | - | [18] |

| Pyrazole derivative 15 | - | [18] |

COX-2 Signaling Pathway in Inflammation

Arachidonic acid is converted by COX enzymes into prostaglandins, which then bind to their respective receptors to elicit inflammatory responses. Selective inhibition of COX-2 by pyrazole carboxylic acid derivatives reduces the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.[22][23][24]

Caption: COX-2 signaling pathway in inflammation.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][25][26][27][28] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

Caption: MTT assay experimental workflow.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: The pyrazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for a further 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[26]

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[22][29] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).

Workflow:

Caption: Carrageenan-induced paw edema assay workflow.

Detailed Methodology:

-

Animal Grouping: Rats are randomly divided into several groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the pyrazole carboxylic acid derivative).[3][21]

-

Compound Administration: The test compounds and the standard drug are typically administered orally or intraperitoneally 30 to 60 minutes before the induction of inflammation.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][21]

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at regular time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][11][17][28]

Workflow:

Caption: Broth microdilution method for MIC determination.

Detailed Methodology:

-

Preparation of Dilutions: Serial two-fold dilutions of the pyrazole carboxylic acid derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[6][17]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[6]

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[17]

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Conclusion

Pyrazole carboxylic acid derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, are underpinned by their ability to interact with and modulate key biological targets and signaling pathways. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapies based on the pyrazole carboxylic acid scaffold.

References

- 1. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. brieflands.com [brieflands.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. protocols.io [protocols.io]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. en.iacld.com [en.iacld.com]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. protocols.io [protocols.io]

A Comprehensive Technical Review of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes relevant biological pathways to facilitate further research and development in this area.

Physicochemical Properties of the Core Scaffold

This compound is a pyrazole derivative with the following key identifiers:

-

CAS Number: 108444-25-3[1]

-

Molecular Formula: C₁₃H₁₄N₂O₂

-

Molecular Weight: 230.27 g/mol

-

Melting Point: 115-116 °C[1]

-

IUPAC Name: this compound[1]

Synthesis of the Core Scaffold and Key Intermediates

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a plausible synthetic pathway can be proposed based on established methodologies for pyrazole chemistry. A key intermediate, 1-benzyl-3,5-dimethyl-4-amino-1H-pyrazole, has been synthesized, and its conversion to the target carboxylic acid can be achieved through established chemical transformations.

Proposed Synthesis of this compound

The proposed synthetic route commences with the commercially available 3,5-dimethyl-4-nitropyrazole.

Experimental Protocol for the Synthesis of 1-Benzyl-3,5-dimethyl-4-amino-1H-pyrazole (Intermediate) [2]

-

Benzylation of 3,5-dimethyl-4-nitropyrazole: A mixture of 3,5-dimethyl-4-nitropyrazole, benzyl bromide, and potassium carbonate in acetone is refluxed to yield 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.

-

Reduction of the Nitro Group: The resulting nitro compound is dissolved in methanol. Nickel(II) chloride hexahydrate is added, and the mixture is cooled to 0 °C. Sodium borohydride is then added portion-wise, and the reaction is allowed to warm to room temperature. Following quenching and extraction, 1-benzyl-3,5-dimethyl-4-amino-1H-pyrazole is obtained.

Proposed Conversion to the Carboxylic Acid:

The conversion of the 4-amino group to a carboxylic acid can be achieved via a two-step process:

-

Sandmeyer-type Reaction: The 4-amino group can be converted to a nitrile group (-CN) through diazotization with sodium nitrite in an acidic medium, followed by reaction with a cyanide salt, such as copper(I) cyanide.[3][4]

-

Hydrolysis: The resulting pyrazole-4-carbonitrile can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5][6][7]

Biological Activity of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives

Seminal work has been conducted on a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives, revealing their potent antiproliferative activity, particularly against pancreatic cancer cell lines. These compounds have been shown to modulate the mTORC1 signaling pathway and affect autophagy.[2][8]

Antiproliferative Activity

The antiproliferative activity of a series of benzamide derivatives was evaluated against the MIA PaCa-2 human pancreatic cancer cell line. The half-maximal effective concentration (EC₅₀) values are summarized in the table below.

| Compound ID | R Group on Benzamide | EC₅₀ (µM) in MIA PaCa-2 Cells[2] |

| 1 | H | 10 |

| 2 | 2-CONH₂ | > 20 |

| 3 | 3-CONH₂ | 1.9 |

| 4 | 4-CONH₂ | 3.3 |

| 5 | 3-CONHMe | 1.1 |

| 6 | 3-CN | 2.5 |

| 7 | 4-CN | 2.4 |

| 8 | 3-OMe | 4.0 |

| 9 | 4-OMe | 8.8 |

| 10 | 3-F | 2.0 |

| 11 | 4-F | 3.5 |

| 12 | 3-Cl | 1.4 |

| 13 | 4-Cl | 2.4 |

| 14 | 3-Br | 1.2 |

| 15 | 4-Br | 2.1 |

| 16 | 3-I | 1.0 |

| 17 | 4-I | 1.8 |

| 18 | 3-Me | 2.8 |

| 19 | 4-Me | 4.8 |

| 20 | 3-CF₃ | 1.2 |

| 21 | 4-CF₃ | 1.5 |

| 22 | 3-NO₂ | 0.82 |

| 23 | 4-NO₂ | 0.58 |

In Vitro ADME Properties

Selected potent compounds were further evaluated for their in vitro absorption, distribution, metabolism, and excretion (ADME) properties.

| Compound ID | Caco-2 Permeability (10⁻⁶ cm/s)[8] | MDCK-MDR1 Permeability (10⁻⁶ cm/s)[8] | Human Liver Microsomal Stability (% remaining after 1 hr)[8] |

| 22 | 12 | 11 | 90 |

| 23 | 15 | 13 | 85 |

Mechanism of Action: mTORC1 Pathway and Autophagy

The N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been shown to reduce mTORC1 activity and increase basal autophagy.[2][8] Furthermore, they disrupt autophagic flux under starvation and refeeding conditions.[2] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives.[2]

General Procedure for Amide Coupling

-

To a solution of 1-benzyl-3,5-dimethyl-4-amino-1H-pyrazole in dichloromethane (DCM) are added the corresponding benzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 4-dimethylaminopyridine (DMAP).

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then diluted with DCM and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivative.

Cell Viability Assay

-

MIA PaCa-2 cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader, and the data are normalized to vehicle-treated controls.

-

EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Caco-2 Permeability Assay

-

Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points.

-

The concentration of the compound in the samples is determined by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Human Liver Microsomal Stability Assay

-

The test compound is incubated with human liver microsomes in the presence of NADPH at 37 °C.

-

Aliquots are removed at different time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched with a suitable organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

This technical guide provides a consolidated overview of the current knowledge on this compound and its biologically active derivatives. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of new analogs with improved therapeutic potential.

References

- 1. This compound | 108444-25-3 [sigmaaldrich.com]

- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. pubs.acs.org [pubs.acs.org]

Discovery and history of pyrazole compounds

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] Since their discovery in the late 19th century, pyrazole and its derivatives have become foundational scaffolds in chemistry.[2] Their remarkable versatility and diverse chemical reactivity have led to extensive applications in medicine, agriculture, and materials science.[2][3] In medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous blockbuster drugs with a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antiviral properties.[3][4][5] This technical guide provides an in-depth exploration of the seminal discoveries, key synthetic methodologies, and historical milestones that have shaped the field of pyrazole chemistry.

The Dawn of Pyrazole Chemistry: Knorr and Buchner

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[5] While investigating quinine-related compounds, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[5][6] This reaction did not yield the expected quinoline derivative but instead produced the first synthetic pyrazole derivative, a pyrazolone.[5] This serendipitous discovery marked the birth of pyrazole chemistry.

In the same year, Knorr's investigation into this new class of compounds led to the synthesis of Antipyrine (phenazone), which was subsequently found to possess potent analgesic and antipyretic properties.[7][8] Antipyrine became the first synthetic drug to be commercialized, dominating the pharmaceutical market until the advent of Aspirin.[3]

While Knorr synthesized the first derivative, the parent (unsubstituted) pyrazole was first prepared in 1889 by Hans Buchner. He achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5]

The Knorr Pyrazole Synthesis: The Cornerstone Reaction

The method Knorr used for his initial discovery remains the most fundamental and widely recognized route to pyrazoles and is now known as the Knorr Pyrazole Synthesis. The reaction involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound, which cyclizes to form the pyrazole ring with the elimination of two water molecules.

A significant variation of this reaction, which led to Knorr's initial discovery, is the use of a β-ketoester instead of a 1,3-diketone. This variation yields a pyrazolone, a keto-tautomer of a hydroxypyrazole.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol is adapted from the classical Knorr reaction for synthesizing a pyrazolone from a β-ketoester and a hydrazine derivative.

-

Reactants:

-

Ethyl benzoylacetate (1 equivalent, e.g., 3 mmol)

-

Hydrazine hydrate (2 equivalents, e.g., 6 mmol)

-

1-Propanol (as solvent, e.g., 3 mL)

-

Glacial acetic acid (catalytic amount, e.g., 3 drops)

-

-

Procedure:

-

Combine ethyl benzoylacetate and hydrazine hydrate in a suitable reaction vessel (e.g., a 20-mL scintillation vial).

-

Add 1-propanol as the solvent, followed by the catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to approximately 100°C with stirring. A hot plate can be used for this purpose.

-

Allow the reaction to proceed for at least 1 hour. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to check for the consumption of the limiting reagent (ethyl benzoylacetate).

-

Once the starting material is consumed, and while the solution is still hot, add water (e.g., 10 mL) with stirring to induce precipitation of the product.

-

Allow the mixture to cool slowly to room temperature to complete the precipitation.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water to remove impurities.

-

Allow the product to air dry completely.

-

-

Characterization:

-

The final product can be characterized by determining its mass (for yield calculation), melting point, and by spectroscopic analysis (e.g., ¹H NMR).

-

Data Presentation: Examples of Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temp (°C) | Yield (%) | Ref |

| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Heat | High | [5] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid / 1-Propanol | ~100 | 79 | |

| Substituted Acetylacetone | Phenylhydrazine | Ethylene Glycol | RT | 70-95 | [6] |

| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | RT | 59-98 | [6] |

Historical Timeline and Key Milestones

The journey of pyrazole from a laboratory curiosity to a cornerstone of modern chemistry is marked by several key events. The timeline below illustrates the progression from its initial synthesis to its establishment in pharmacology.

The Rise of Pyrazoles in Pharmacology

While Antipyrine marked the entry of pyrazoles into medicine, the full therapeutic potential of the scaffold was realized over the subsequent decades.[7] The structural rigidity, aromaticity, and ability of the two nitrogen atoms to act as both hydrogen bond donors and acceptors make the pyrazole ring an ideal framework for interacting with biological targets.[1] This has led to the development of a multitude of successful drugs across various therapeutic areas.

| Drug Name (Brand Name) | Year of Approval (US) | Therapeutic Class |

| Sulfaphenazole | 1950s | Antibacterial |

| Phenylbutazone | 1950s | Non-steroidal anti-inflammatory drug (NSAID) |

| Sildenafil (Viagra®) | 1998 | PDE5 inhibitor (Erectile Dysfunction) |

| Celecoxib (Celebrex®) | 1999 | Selective COX-2 Inhibitor (Anti-inflammatory) |

| Rimonabant (Acomplia®) | 2006 (EU) | Cannabinoid receptor antagonist (Anti-obesity) |

| Eltrombopag (Promacta®) | 2008 | Thrombopoietin receptor agonist |

| Crizotinib (Xalkori®) | 2011 | ALK/ROS1 inhibitor (Anti-cancer) |

Conclusion

From its accidental discovery by Ludwig Knorr over a century ago, the pyrazole nucleus has evolved from a chemical novelty into one of the most important heterocyclic scaffolds in modern science. The foundational Knorr synthesis provided a robust and accessible route to this ring system, paving the way for countless investigations into its derivatives. The subsequent discovery of its profound and diverse biological activities has cemented the pyrazole's role as a privileged structure in drug discovery, leading to life-changing medicines. The rich history of pyrazole chemistry serves as a powerful example of how fundamental research in organic synthesis can translate into significant advancements in human health and technology.

References

- 1. Antipyrine | drug | Britannica [britannica.com]

- 2. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 3. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 6. nbinno.com [nbinno.com]

- 7. sciensage.info [sciensage.info]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of "1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid," a valuable building block in medicinal chemistry and drug discovery. The outlined three-step synthesis is robust and scalable, starting from commercially available reagents.

Overall Reaction Scheme:

The synthesis proceeds in three key steps:

-

Pyrazole Formation: Synthesis of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate from ethyl 2-acetyl-3-oxobutanoate and hydrazine hydrate.

-

N-Benzylation: Alkylation of the pyrazole nitrogen with benzyl chloride to yield ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | CAS Number |

| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.19 | Solid | N/A | 35691-93-1 |

| Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | C₁₆H₂₀N₂O₂ | 272.34 | Oil/Solid | N/A | N/A |

| This compound | C₁₃H₁₄N₂O₂ | 230.27 | Powder | 115-116 | 108444-25-3 |

Table 2: Summary of Reaction Parameters

| Step | Reactants | Solvent(s) | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) |

| 1. Pyrazole Formation | Ethyl 2-acetyl-3-oxobutanoate, Hydrazine hydrate | Ethanol | Acetic acid (catalytic) | Reflux | 4 | ~80-90 |

| 2. N-Benzylation | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, Benzyl chloride | Acetonitrile | K₂CO₃ | Reflux | 10 | ~70-80 |

| 3. Hydrolysis | Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | Methanol/Water | Sodium Hydroxide | 60 | 4 | >90 |

Experimental Protocols

Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

This procedure is adapted from analogous pyrazole syntheses.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

This protocol is based on the N-alkylation of pyrazole derivatives[1].

Materials:

-

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

-

Benzyl chloride

-

Anhydrous potassium carbonate

-